molecular formula C13H15ClN2O2 B8272185 1-[(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)carbonyl]piperazine

1-[(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)carbonyl]piperazine

Cat. No.: B8272185
M. Wt: 266.72 g/mol
InChI Key: JZQBSVUXSWZOMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)carbonyl]piperazine is a useful research compound. Its molecular formula is C13H15ClN2O2 and its molecular weight is 266.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H15ClN2O2

Molecular Weight

266.72 g/mol

IUPAC Name

(5-chloro-2,3-dihydro-1-benzofuran-2-yl)-piperazin-1-ylmethanone

InChI

InChI=1S/C13H15ClN2O2/c14-10-1-2-11-9(7-10)8-12(18-11)13(17)16-5-3-15-4-6-16/h1-2,7,12,15H,3-6,8H2

InChI Key

JZQBSVUXSWZOMZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=O)C2CC3=C(O2)C=CC(=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of tert-butyl 4-[(5-chloro-2,3-dihydro-1-benzofuran-2-yl)carbonyl]piperazine-1-carboxylate (400 mg, 1.09 mmol) in dichloromethane (5 ml) was treated with trifluoroacetic acid (1 ml). The resulting solution was stirred for 2 h at room temperature and then concentrated under vacuum to give a residue. The crude material was dissolved into water (20 ml) and the pH was adjusted to ˜8 using aqueous sodium bicarbonate. The mixture was extracted with ethyl acetate (3×100 ml). The organic layers were combined, dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to afford 1-[(5-chloro-2,3-dihydro-1-benzofuran-2-yl)carbonyl]piperazine as light yellow oil (280 mg, 96%). (ES, m/z): [M+H]+ 267; 1H NMR (300 MHz, CDCl3): δ 7.20 (s, 1H), 7.05-7.11 (m, 1H), 6.70 (d, J=8.4 Hz, 1H), 5.46-5.55 (m, 1H), 3.85-3.95 (m, 3H), 3.53-3.63 (m, 2H), 3.25-3.35 (m, 1H), 2.90-3.05 (m, 4H).
Quantity
1 mL
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reactant
Reaction Step One
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5 mL
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solvent
Reaction Step One
[Compound]
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crude material
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0 (± 1) mol
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reactant
Reaction Step Two
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Quantity
20 mL
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three

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